molecular formula C25H21ClN2O5S B2841863 methyl 6-chloro-2-(2-oxo-2-(p-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114658-37-5

methyl 6-chloro-2-(2-oxo-2-(p-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No. B2841863
CAS RN: 1114658-37-5
M. Wt: 496.96
InChI Key: GGXQHNJWERWULH-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-2-(2-oxo-2-(p-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide” is a complex organic compound. It contains a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is known to have various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step procedures. For instance, the synthesis of pyrazolo-pyrimidine derivatives involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring. These functional groups, including alkyl, aryl, alkylamino, benzyl, keto, etc., are responsible for the activity of the compound .


Chemical Reactions Analysis

The chemical reactions of this compound are likely to be influenced by the various functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring. These functional groups can participate in a variety of chemical reactions, contributing to the compound’s diverse pharmacological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex molecular structure and the various functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring .

Scientific Research Applications

Photochemical Rearrangements and Synthetic Transformations

A series of 4-alkyl or 4-phenyl substituted 2,3-dihydro-6H-1,3-thiazine-5-carboxylates, related to the chemical structure of interest, have been synthesized and photolyzed in toluene. These compounds undergo photochemical rearrangements leading to various structural transformations. For example, the 4-methyl compound rearranges to a thiazolidine, existing as an imino-tautomer in solution. The study highlights the potential of these compounds for photochemical applications and synthetic organic transformations (Bhatia et al., 1998).

Synthesis of Complex Heterocyclic Compounds

Research into the synthesis of complex heterocyclic compounds, such as thiazolo[3,2-a]pyrimidines and pyrimido[2,3-b]thiazines, has demonstrated the versatility of similar structures in forming a wide range of biologically active molecules. By employing condensation reactions with 1,3-and 1,2-dielectrophiles, novel synthetic routes have been established, showcasing the chemical's utility in creating diverse heterocyclic systems (Kappe & Roschger, 1989).

Biological Activity and Potential Applications

A novel series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, structurally related to the chemical of interest, were synthesized and evaluated for their biological activities. Preliminary studies indicated antibacterial and DPPH radical scavenging activities, suggesting potential applications in the development of new antimicrobial agents and antioxidants (Zia-ur-Rehman et al., 2009).

Anticancer Activity Evaluation

The synthesis of 4-thiazolidinones containing the benzothiazole moiety has been explored for their antitumor activities. Compounds with these structures showed significant in vitro anticancer activity against various cancer cell lines, highlighting the potential of such compounds in anticancer drug development (Havrylyuk et al., 2010).

Activation of Potassium Channels

Derivatives of 6-Chloro-3-alkylamino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide have been identified as potent activators of ATP-sensitive potassium (K(ATP)) channels in pancreatic beta-cells. These compounds exhibit minimal effects on blood pressure while inhibiting insulin secretion in rats, indicating their potential as therapeutic agents for diabetes (Nielsen et al., 2002).

Mechanism of Action

The mechanism of action of this compound is likely related to its various pharmacological activities. For instance, compounds with a 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to have antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more .

properties

IUPAC Name

methyl 6-chloro-2-[2-(4-methylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-16-8-11-19(12-9-16)27-22(29)15-28-24(25(30)33-2)23(17-6-4-3-5-7-17)20-14-18(26)10-13-21(20)34(28,31)32/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXQHNJWERWULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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